Actinopyrone A

Vue d'ensemble

Description

Actinopyrone A is a natural product found in Streptomyces pactum with data available.

Applications De Recherche Scientifique

Antibacterial Properties

Actinopyrone A exhibits significant activity against Helicobacter pylori, a bacterium linked to peptic ulcer disease. Its minimum inhibitory concentration (MIC) is remarkably low at 0.0001 μg/ml, indicating its potency against this pathogen . Additionally, it has shown weak activity against certain Gram-positive bacteria and dermatophytes, suggesting a broader spectrum of antimicrobial potential .

Coronary Vasodilating Activity

Originally identified for its coronary vasodilating effects, this compound may have implications in cardiovascular health. This property could be leveraged in developing treatments for conditions like hypertension or angina, although further research is needed to fully understand its mechanisms and efficacy in clinical settings .

Anthelmintic Potential

Recent studies have indicated that this compound may play a role in veterinary medicine as an anthelmintic agent. It was identified alongside other compounds from Streptomyces sp. that demonstrated activity against parasites affecting companion animals and livestock, such as Dirofilaria immitis and Haemonchus contortus . This suggests that this compound could be explored further for its potential use in parasitic infections.

Chemical Characterization and Synthesis

This compound has been the subject of extensive chemical analysis and synthesis studies. For instance, the Kobayashi group has utilized various synthetic methods to produce this compound, contributing to the understanding of its structural properties and biosynthetic pathways . These studies not only enhance the knowledge of this compound's characteristics but also pave the way for the development of analogs with improved efficacy.

| Activity Type | Organism | MIC (μg/ml) | Notes |

|---|---|---|---|

| Antibacterial | Helicobacter pylori | 0.0001 | Highly potent against peptic ulcer pathogen |

| Antibacterial | Gram-positive bacteria | Variable | Weak activity observed |

| Antifungal | Dermatophytes | Variable | Weak activity observed |

| Coronary Vasodilator | Human cells | N/A | Potential implications for cardiovascular health |

Table 2: Synthetic Pathways and Characterization Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Yano et al., 1986 | Isolation & Fermentation | Identified biological properties |

| Kobayashi Group | Total Synthesis | Developed synthetic routes for this compound |

| Goondapyrones Study | Chemical Profiling | Identified structural similarities with other polyketides |

Case Study 1: Antimicrobial Efficacy Against Helicobacter pylori

In a study published by Taniguchi et al., this compound was evaluated for its antimicrobial efficacy against H. pylori. The results demonstrated that it effectively inhibited bacterial growth at extremely low concentrations, highlighting its potential as a therapeutic agent for treating gastric ulcers .

Case Study 2: Synthesis and Structural Analysis

Research conducted by the Kobayashi group focused on synthesizing this compound using various methodologies. Their findings provided insights into the compound's structural features and allowed for the exploration of analogs that could enhance its biological activity .

Propriétés

IUPAC Name |

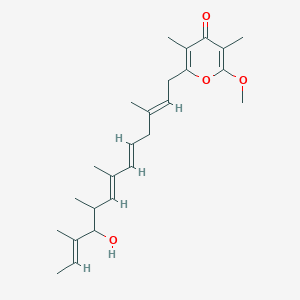

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3,5-dimethylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3/b12-10+,16-13+,17-15+,18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVSUJLJFXJPMF-CBXUJFJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88378-59-0 | |

| Record name | Actinopyrone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088378590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.